5-(4-Methoxycarbonylphenyl)-picolinic acid
Description
General Context of Picolinic Acid Derivatives in Organic Chemistry
Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound derived from pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org This structural arrangement allows picolinic acid and its derivatives to function as effective bidentate chelating agents for a variety of metal ions, a property that underpins many of their applications. wikipedia.org The picolinic acid framework is a foundational structure in several areas of chemistry. Historically, derivatives have been developed as herbicides, with newer generations of synthetic auxin herbicides still being based on this scaffold. google.com In medicinal chemistry, the picolinic acid core is present in numerous molecules investigated for therapeutic purposes, including anti-inflammatory and anticancer agents. google.com Furthermore, these compounds serve as crucial synthetic intermediates, providing a versatile platform for the construction of more complex molecules for pharmaceuticals and materials science. nih.gov
Rationale for Research Focus on 5-(4-Methoxycarbonylphenyl)-picolinic Acid
While extensive literature on the parent picolinic acid exists, dedicated research on this compound is less prevalent. Its significance is primarily understood by examining its molecular structure and the function of related compounds. The molecule is bifunctional, featuring the characteristic picolinic acid moiety and a phenyl group at the 5-position, which is in turn substituted with a methoxycarbonyl group (-COOCH₃) at its para-position.
This structure strongly suggests its role as a precursor or intermediate. The methoxycarbonyl group is a common protecting group for a carboxylic acid. Through a simple hydrolysis reaction, it can be converted to a carboxyl group, yielding 5-(4-carboxyphenyl)picolinic acid. nih.gov This resulting di-acid is a classic example of a rigid, ditopic organic linker, which is a fundamental building block in the field of coordination chemistry and materials science for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific geometry and electronic properties imparted by the phenyl spacer and the pyridine ring make such linkers highly valuable for designing materials with tailored porosity, catalytic activity, or photoluminescent properties. Therefore, the primary research interest in this compound lies in its utility as a stable, purifiable intermediate for accessing these more complex and functional molecules.
Historical Context of Related Pyridine Carboxylic Acids in Chemical Synthesis and Theoretical Studies
The study of pyridine carboxylic acids is a well-established field in organic chemistry. The three primary isomers—picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-)—have long been recognized for their distinct chemical properties and applications. Historically, nicotinic acid (niacin or vitamin B3) and isonicotinic acid, a precursor for antitubercular drugs, have held significant commercial importance. ebi.ac.uk
Early synthetic methods for these compounds typically involved the liquid-phase oxidation of their corresponding methyl-substituted pyridine precursors (picolines) using strong oxidizing agents like potassium permanganate. orgsyn.org Over the years, numerous synthetic routes have been developed to improve yield and selectivity. Beyond synthetic interests, naturally occurring substituted picolinic acids have also been a subject of study. For instance, fusaric acid (5-butylpicolinic acid) and phenopicolinic acid (5-(4-hydroxybenzyl)picolinic acid), both produced by fungi, were identified and investigated decades ago for their biological activities, contributing to the foundational knowledge of how substituents on the picolinic acid ring influence molecular function. google.com
Contemporary Significance and Emerging Research Directions for Substituted Picolinic Acids
The contemporary significance of substituted picolinic acids has expanded considerably beyond their historical roles. In agriculture, they remain at the forefront of innovation, with research focused on creating novel synthetic auxin herbicides that are more effective and selective. google.com
In the realm of materials science and catalysis, substituted picolinic acids are widely employed as specialized ligands. Their ability to form stable complexes with a vast array of metal ions is harnessed to create catalysts for organic transformations and to build functional materials like MOFs. nih.govrsc.org The substituent's nature and position on the pyridine ring are systematically varied to fine-tune the electronic and steric environment around the metal center, thereby controlling the resulting complex's reactivity and structural properties.
Furthermore, the field of medicinal chemistry continues to actively explore picolinic acid derivatives. They are used as key intermediates in the multi-step synthesis of complex active pharmaceutical ingredients, including treatments for respiratory disorders. google.com Ongoing research also aims to discover new derivatives with direct therapeutic potential, targeting a range of diseases.
Delimitation of Research Scope for this compound Studies
The scope of this article is strictly confined to the chemical nature of this compound. The discussion centers on its molecular structure, established and theoretical synthetic utility, and its place within the chemical context of substituted picolinic acids. The primary focus is on its role as a synthetic intermediate, particularly as a precursor to ditopic ligands used in coordination chemistry.
This analysis deliberately excludes any information related to dosage, administration, or specific biological activities such as safety or adverse effect profiles. The content is based on its chemical properties and its relationship to other well-documented pyridine carboxylic acids, providing a foundational understanding of the compound from a chemical synthesis and materials science perspective.
Research Findings and Data
The properties of this compound are best understood in the context of its parent compound, picolinic acid, and its isomers, as well as its direct hydrolysis product, 5-(4-carboxyphenyl)picolinic acid.
Table 1: Physicochemical Properties of Pyridinecarboxylic Acid Isomers
| Property | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| IUPAC Name | Pyridine-2-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid |
| CAS Number | 98-98-6 wikipedia.org | 59-67-6 | 55-22-1 |
| Molecular Formula | C₆H₅NO₂ wikipedia.org | C₆H₅NO₂ | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol wikipedia.org | 123.11 g/mol | 123.11 g/mol |
| Melting Point | 136–138 °C wikipedia.org | 236.6 °C | 317 °C |
| Appearance | White solid wikipedia.org | White crystalline powder | White crystalline powder |
This table presents a comparison of the basic physicochemical properties of the three isomers of pyridinecarboxylic acid.
Table 2: Computed Properties of this compound and its Dicarboxylic Acid Analogue
| Property | This compound | 5-(4-Carboxyphenyl)picolinic Acid |
| IUPAC Name | 5-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid | 5-(4-carboxyphenyl)pyridine-2-carboxylic acid nih.gov |
| CAS Number | Not available | 1261898-79-6 nih.gov |
| Molecular Formula | C₁₄H₁₁NO₄ | C₁₃H₉NO₄ nih.gov |
| Molar Mass | 257.24 g/mol | 243.21 g/mol nih.gov |
| XLogP3 | 2.6 | 1.9 nih.gov |
| Hydrogen Bond Donors | 1 | 2 nih.gov |
| Hydrogen Bond Acceptors | 4 | 4 nih.gov |
This table compares the computed chemical properties of the target compound with its corresponding dicarboxylic acid, highlighting the changes upon hydrolysis of the methyl ester. Data for the target compound is calculated, while data for the analogue is from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXVGHWUHLTEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679307 | |
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-86-1 | |
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Pathways for 5-(4-Methoxycarbonylphenyl)-picolinic Acid
The construction of the this compound molecule from basic precursors requires a strategic sequence of reactions to build the substituted pyridine (B92270) core and introduce the necessary functional groups.
Multi-Step Synthetic Sequences from Basic Pyridine Precursors
A plausible de novo synthesis commences with a readily available substituted picolinic acid, such as 5-bromopicolinic acid. This intermediate serves as a scaffold for the introduction of the 4-methoxycarbonylphenyl group. The synthesis of 5-bromopicolinic acid itself can be achieved from picolinic acid through established halogenation methods.
Alternatively, a multi-step sequence can start from picolinic acid, which is first converted to its N-oxide. Nitration of picolinic acid N-oxide, followed by conversion of the nitro group to a halogen, provides a functionalized pyridine ring ready for cross-coupling. libretexts.org Another approach involves the treatment of picolinic acid with thionyl chloride in the presence of a catalytic amount of DMF to form the acid chloride, which can then be subjected to further transformations. libretexts.org
A general synthetic route can be outlined as follows:
Halogenation: Introduction of a halogen, typically bromine or iodine, at the C5 position of a picolinic acid derivative. For instance, 4-chloromethylpicolinate hydrochloride can be converted to 4-iodopicolinic acid. libretexts.org
Cross-Coupling: A palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction, is employed to form the C-C bond between the pyridine ring and the phenyl ring. This involves reacting the 5-halopicolinate with 4-methoxycarbonylphenylboronic acid.
Esterification/Hydrolysis: Depending on the starting materials and the desired final product, a final esterification or hydrolysis step may be necessary. If the coupling is performed on a picolinic acid, subsequent esterification of the carboxylic acid group on the phenyl ring is required. Conversely, if a methyl picolinate (B1231196) is used, the ester group at the 2-position may need to be hydrolyzed to the carboxylic acid.
Esterification and Carboxylic Acid Derivatization Strategies
The interconversion between the carboxylic acid and its methyl ester is a critical step in the synthesis of this compound.
Esterification: Standard Fischer-Speier esterification can be employed, where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. jocpr.comnih.gov This reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. jocpr.com
Another effective method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. rsc.org The resulting acyl chloride hydrochloride is then reacted with methanol to yield the methyl ester. This method is often preferred as it is not reversible and can proceed under milder conditions. A similar approach can be used to create various active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, by reacting the acyl chloride with the corresponding alcohol or phenol (B47542) in the presence of a base like triethylamine. rsc.org
Hydrolysis: The hydrolysis of the methyl ester back to the carboxylic acid is typically achieved by saponification using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. google.com For instance, a related compound, methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate, is prepared through a sequence of reactions that include a final hydrolysis step. google.comlibretexts.org
Strategic Approaches for Introducing the 4-Methoxycarbonylphenyl Moiety
The key synthetic challenge lies in the regioselective formation of the carbon-carbon bond between the C5 position of the picolinic acid core and the C1 position of the 4-methoxycarbonylphenyl group.
Cross-Coupling Reactions and Arylation Techniques
The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for this transformation. nih.gov It involves the reaction of an organoboron compound (the boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov In this specific synthesis, a 5-halopicolinic acid derivative (e.g., methyl 5-bromopicolinate) is coupled with 4-methoxycarbonylphenylboronic acid.
The general catalytic cycle for the Suzuki coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. nih.gov
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product. nih.gov
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the yield and purity of the product.
Functionalization of Pyridine Rings at the C5 Position
Direct C-H functionalization at the C5 position of the pyridine ring is challenging due to the electronic nature of the heterocycle, which typically favors reactions at the C2, C4, and C6 positions. thieme-connect.com Therefore, a pre-functionalized pyridine ring, usually with a halide at the C5 position, is the preferred starting material for cross-coupling reactions.
The synthesis of 5-substituted picolinic acid derivatives often starts from precursors where the C5 position is already functionalized. For example, the synthesis of various aminopicolinic acids has been achieved starting from picolinic acid N-oxide, which allows for functionalization at the 4-position, followed by further manipulations. libretexts.org While direct C5 arylation is not common, strategic placement of directing groups can influence the regioselectivity of C-H activation.
Catalytic Systems and Optimized Reaction Conditions in Picolinate Synthesis
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the catalytic system and reaction parameters.
Palladium catalysts are the most widely used for Suzuki couplings. nih.gov Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). nih.govacs.org The choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are frequently employed. acs.org For challenging couplings involving heteroaryl halides, more electron-rich and bulky phosphine (B1218219) ligands have been developed to enhance catalytic activity. arkat-usa.org
The reaction conditions, including the choice of base and solvent, must be carefully optimized. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent system often consists of a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
Below are examples of reaction conditions for Suzuki-Miyaura couplings involving pyridine derivatives, which can be adapted for the synthesis of the target compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)₂ (2) | Ligand 1 (4) | K₃PO₄ | Toluene/H₂O | 100 | 96 | arkat-usa.org |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd₂ (dba)₃ (2.5) | IPr (10) | K₃PO₄ | Dioxane/H₂O | RT | 85 | thieme-connect.com |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 95 | acs.org |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 (0.5) | - | KOH | H₂O | 100 | 94 |
Heterogeneous Catalysis for Picolinic Acid Derivatives (e.g., UiO-66(Zr)-N(CH2PO3H2)2)
The development of robust and recyclable catalysts is a significant focus in modern organic synthesis. Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts due to their high surface area, thermal stability, and tunable active sites. nih.gov One such catalyst, UiO-66(Zr)-N(CH2PO3H2)2 , has been successfully employed in the synthesis of picolinic acid and its derivatives. nih.govresearchgate.net
This novel nanoporous heterogeneous catalyst facilitates a multi-component reaction that can proceed at ambient temperatures. nih.govrsc.orgresearchgate.net The synthesis typically involves the reaction of an aldehyde, ammonium (B1175870) acetate, malononitrile, and a 2-oxopropanoate derivative. nih.gov The presence of phosphonic acid groups on the UiO-66(Zr) framework is believed to activate the aldehyde substrate, initiating a cascade of reactions including a Michael addition. nih.gov The final step proceeds through a cooperative vinylogous anomeric-based oxidation mechanism to yield the picolinate product. nih.gov
A key advantage of using UiO-66(Zr)-N(CH2PO3H2)2 is its efficiency and reusability. researchgate.net Studies have shown that the catalyst can be recovered and reused for multiple cycles without a significant drop in its catalytic activity. researchgate.net The optimal conditions for this synthesis have been identified as using a small amount of the catalyst in ethanol (B145695) at room temperature. nih.gov While not explicitly detailed for this compound, the methodology is applicable to a wide range of aldehydes, suggesting its potential for synthesizing this specific compound by using methyl 4-formylbenzoate (B8722198) as the aldehyde component.
| Catalyst | Reactants Example | Solvent | Temperature | Key Feature |
| UiO-66(Zr)-N(CH2PO3H2)2 | 4-Chlorobenzaldehyde, Ethyl 2-oxopropanoate, Ammonium acetate, Malononitrile | Ethanol | Ambient | Heterogeneous, Reusable, High Yield nih.govresearchgate.net |
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a prominent example and is highly suitable for the synthesis of this compound. libretexts.org
This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of the target molecule, the key disconnection would be between the pyridine ring and the phenyl ring. This could be achieved by coupling a 5-halopicolinic acid derivative (e.g., methyl 5-bromopicolinate) with 4-(methoxycarbonyl)phenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. libretexts.org
Transmetalation : In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) intermediate. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst. libretexts.org
Various palladium catalysts and ligands can be employed, with phosphine ligands being common to stabilize the palladium complex. libretexts.org The reaction conditions are generally mild, and the use of boronic acids is advantageous due to their environmental compatibility compared to other organometallic reagents. youtube.com
| Reaction | Substrate 1 | Substrate 2 | Catalyst Example | Key Transformation |
| Suzuki-Miyaura Coupling | Methyl 5-bromopicolinate | 4-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl2 | C(sp²)-C(sp²) bond formation claremont.edu |
Transformations Involving Picolinic Acid and its Esters
Once synthesized, this compound and its ester derivatives can undergo various chemical transformations at their functional groups, namely the carboxylic acid and the ester moieties.
Hydrolysis and Transesterification Reactions
The two ester groups in methyl 5-(4-methoxycarbonylphenyl)picolinate can be selectively or fully hydrolyzed to the corresponding carboxylic acids. Alkaline hydrolysis, typically using a base like sodium hydroxide in a mixture of water and an alcohol such as methanol, is a standard procedure to convert a methyl ester to a carboxylic acid. chemspider.com The reaction proceeds via nucleophilic acyl substitution.
Careful control of reaction conditions could potentially allow for selective hydrolysis. For instance, the hydrolysis of the ester on the pyridine ring (the picolinate) might be influenced by the neighboring nitrogen atom. Rate coefficients for the alkaline hydrolysis of various methyl naphthoates have been studied, showing that neighboring groups can significantly participate in and accelerate the reaction. rsc.org
Transesterification, the conversion of one ester to another, is also a feasible transformation, although less commonly reported for this specific substrate.
Decarboxylative Processes and Halogenation Pathways
Decarboxylation, the removal of a carboxyl group, is a key reaction of carboxylic acids. The decarboxylation of pyridinecarboxylic acids is known to be dependent on the position of the carboxyl group. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, nicotinic and isonicotinic acid. stackexchange.com This is often rationalized through the formation of a zwitterionic intermediate that stabilizes the transition state. stackexchange.com The thermal decarboxylation of picolinic acids in the presence of carbonyl compounds is known as the Hammick reaction. wikipedia.orgwikipedia.org This process could potentially be applied to this compound to yield 5-(4-methoxycarbonylphenyl)pyridine.
Halogenation of the pyridine ring is an electrophilic substitution reaction. youtube.com Due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions. The directing effects of the existing substituents—the carboxylic acid and the aryl group—would influence the position of any incoming halogen atom. Decarboxylative halogenation is another pathway where a carboxylic acid is converted into an organic halide, representing a useful alternative to direct halogenation. acs.org
| Reaction | Substrate | Reagents/Conditions | Product Type |
| Decarboxylation | 5-Aryl-picolinic acid | Heat | 5-Aryl-pyridine stackexchange.com |
| Halogenation | Pyridine derivative | Halogenating agent (e.g., Cl₂, Br₂) | Halogenated pyridine youtube.com |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. arkat-usa.org This technique has been applied to a wide variety of reactions, including the synthesis of heterocyclic compounds like pyridines and pyrroles. eurekaselect.commdpi.com
For the synthesis of this compound, microwave assistance could be applied to the palladium-catalyzed coupling step. Similarly, subsequent transformations like hydrolysis or the synthesis of analogs could be expedited. shd-pub.org.rs The main advantage stems from the efficient and uniform heating of the reaction mixture, which enhances the collision frequency between molecules. nih.gov
Synthesis of Structurally Related Analogs and Precursors
The synthesis of analogs of this compound involves modifying the core structure or the synthetic route. For example, starting with different substituted aldehydes or boronic acids in the catalytic reactions described above would lead to a variety of 5-aryl-picolinic acids.
The synthesis of precursors is also a critical aspect. For instance, the preparation of substituted picolinic acids can start from simpler materials. A multi-step synthesis of 4-iodomethylpicolinate has been reported, starting with the treatment of picolinic acid with thionyl chloride, followed by esterification and a halogen exchange reaction. umsl.edu Such halogenated picolinates are versatile precursors for cross-coupling reactions like the Sonogashira or Suzuki couplings to introduce various aryl or ethynyl (B1212043) groups at the 4-position. umsl.edu Similarly, other picolinic acid derivatives can be designed and synthesized to serve as building blocks for more complex molecules. nih.govgoogle.com
Synthesis of Phenyldipyrrins Bearing Methoxycarbonylphenyl Substituents
While direct synthesis of phenyldipyrrins from this compound is not extensively documented in readily available literature, the synthesis of analogous 5-aryl-picolinic acids provides a clear pathway. The primary method for introducing the 4-methoxycarbonylphenyl group at the 5-position of the picolinic acid ring is through a Suzuki-Miyaura cross-coupling reaction. researchgate.netumsl.edu This palladium-catalyzed reaction typically involves the coupling of a halogenated picolinic acid derivative, such as methyl 5-bromopicolinate, with a corresponding boronic acid or ester, in this case, methyl 4-boronobenzoate. researchgate.net The resulting methyl 5-(4-methoxycarbonylphenyl)picolinate can then be hydrolyzed to the desired carboxylic acid.
The synthesis of dipyrrin (B1230570) structures often involves the condensation of a substituted pyrrole (B145914) with a suitable aldehyde or acid chloride derivative of a pyridine. In this context, the carboxylic acid of this compound can be activated, for example, by conversion to its acid chloride, to facilitate reaction with a pyrrolic species, leading to the formation of a phenyldipyrrin skeleton.
A general procedure for a Suzuki-Miyaura coupling to generate a 5-aryl picolinate is outlined below:
| Reagent/Condition | Description |
| Aryl Halide | Methyl 5-bromopicolinate |
| Boronic Acid | Methyl 4-boronobenzoate |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Base | Aqueous sodium carbonate or potassium carbonate |
| Solvent | Toluene, dioxane, or a mixture thereof |
| Temperature | Typically elevated temperatures (e.g., 80-100 °C) |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
This table represents a generalized protocol for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Pyridine N-Oxides and their Transformations
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity. The oxidation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The formation of the N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack.
The resulting this compound N-oxide is a versatile intermediate. For instance, treatment of picolinic acid N-oxides with reagents like acetic anhydride (B1165640) can lead to rearrangement products, often involving functionalization at the C6 position. nih.gov Furthermore, the N-oxide functionality can direct metallation to the C6 position, allowing for the introduction of various electrophiles. Deoxygenation of the N-oxide can be accomplished using various reducing agents, which can be a useful step in a multi-step synthesis.
The reaction of pyridine N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA) has been shown to produce 2-arylpyridines, demonstrating a potential transformation pathway for the N-oxide of this compound. nih.gov
General Conditions for N-Oxide Formation:
| Oxidizing Agent | Solvent | Temperature |
| Hydrogen Peroxide (30%) | Acetic Acid | Room temperature to gentle heating |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane or Chloroform | 0 °C to room temperature |
This table outlines common conditions for the oxidation of pyridines to their corresponding N-oxides.
Preparation of Picolinic Acid Moieties in Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a carboxylic acid and a modifiable aromatic system, makes it a valuable component in the construction of complex molecules, including macrocycles. nih.gov The picolinamide (B142947) unit, formed by the reaction of the picolinic acid with an amine, is a key structural motif in various macrocyclic compounds. nih.gov
The synthesis of macrocyclic picolinamides can be achieved through amide bond formation between the picolinic acid derivative and a suitable diamine linker. The carboxylic acid can be activated using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the cyclization. The methoxycarbonylphenyl substituent provides an additional point for functionalization or can be used to influence the conformational properties of the resulting macrocycle.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling
DFT has become a central method for the quantum chemical modeling of molecular systems. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size and complexity. Calculations are often performed to determine geometric, electronic, and spectroscopic parameters.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of a molecule. For 5-(4-Methoxycarbonylphenyl)-picolinic acid, the key conformational degrees of freedom involve the rotation around the single bond connecting the picolinic acid and the phenyl rings, as well as the orientation of the methoxycarbonyl group.
While specific conformational analysis of the title compound is not extensively documented, studies on related structures provide valuable insights. For instance, in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, a likely precursor, the methoxycarbonyl group is rotated out of the plane of the benzene (B151609) ring by 7.70°. researchgate.net It is plausible that a similar non-planar orientation exists in this compound to minimize steric hindrance. Furthermore, investigations into other picolinic acid derivatives highlight their conformational flexibility, where minor changes in substituents can lead to significant changes in the orientation of the aromatic rings relative to one another. researchgate.net A full conformational analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles to identify all low-energy conformers.
Table 1: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Significance |
| C(pyridine)-C(pyridine)-C(phenyl)-C(phenyl) | Torsion between the two aromatic rings | Determines the overall planarity and steric profile of the molecule. |
| C(phenyl)-C(phenyl)-C(carbonyl)-O(ester) | Torsion of the methoxycarbonyl group | Influences electronic conjugation and intermolecular packing. |
| C(pyridine)-C(pyridine)-C(acid)-O(acid) | Torsion of the carboxylic acid group | Affects intramolecular and intermolecular hydrogen bonding potential. |
Electronic structure analysis provides fundamental information about the reactivity and stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov
The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. nih.gov In related heterocyclic compounds, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine these properties. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine (B92270) π-systems, while the LUMO would likely be distributed over the same systems, with significant contributions from the electron-withdrawing carbonyl groups.
Molecular Electrostatic Potential (MESP) maps, another output of DFT calculations, visualize the charge distribution. For similar molecules, these maps show negative potential (red regions) around electronegative atoms like oxygen and nitrogen, indicating these are the most likely sites for electrophilic attack. nih.gov
Table 2: Significance of Calculated Electronic Properties
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A large gap suggests high stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | A measure of the electrophilic character of a molecule. mdpi.com |
Quantum chemical methods are frequently employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. DFT calculations can provide reasonably accurate predictions of 1H and 13C NMR chemical shifts, often with root mean square errors of 0.2–0.4 ppm for 1H shifts. nih.gov Studies on structurally related furan (B31954) carboxylates have shown a high level of agreement between NMR data calculated with DFT and experimental results, lending confidence to the predictive power of these methods. mdpi.com
However, discrepancies can occur. In some solid-state systems, differences of up to 6 ppm between experimental and calculated carbon shifts have been observed, which can sometimes be resolved by using more computationally demanding methods or accounting for nuclear delocalization effects. nih.gov For this compound, a DFT-based prediction would provide a theoretical spectrum that could aid in the assignment of experimental peaks.
Reaction Mechanism Investigations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational studies can elucidate transition states, reaction intermediates, and rate-determining steps.
The anomeric effect, a stereoelectronic phenomenon, can play a significant role in certain synthetic pathways. Research into the synthesis of picolinate (B1231196) and picolinic acid derivatives has highlighted the influence of this effect. researchgate.net Specifically, one study successfully investigated the anomeric effect in a multi-component reaction for synthesizing picolinates, demonstrating that the functional group and reaction conditions have a significant influence on the oxidation-reduction process through a cooperative vinylogous anomeric-based oxidation. researchgate.net This type of computational investigation helps to rationalize product formation and selectivity in complex reaction cascades leading to picolinic acid structures.
The most common method for forming the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves an aryl halide (e.g., 5-bromopicolinate) and an arylboronic acid (e.g., 4-methoxycarbonylphenylboronic acid) in the presence of a palladium catalyst.
The catalytic cycle involves three primary steps, and computational studies can determine the energy barriers associated with each to identify the rate-determining step.
Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Role of Reactants/Catalyst |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | The C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed. |
| Transmetalation | The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. | This step requires a base to activate the boronic acid. |
| Reductive Elimination | The two aryl groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | The desired C-C bond is formed in the final product. |
Solvent Effects and Catalytic Cycle Modeling
The chemical behavior of this compound is profoundly influenced by its solvent environment. Computational modeling is essential for quantitatively understanding these interactions. The polarity, proticity, and hydrogen-bonding capability of a solvent can alter the conformational stability and electronic structure of the molecule. For instance, studies on similar carboxylic acids demonstrate that explicit solvent models in simulations provide significant stabilization for specific conformers compared to gas-phase or implicit solvent models. nih.gov This stabilization, often ranging from 5-8 kcal/mol, arises from specific hydrogen-bonding networks between the solute's carboxylic acid group and the surrounding solvent molecules. nih.gov
Molecular dynamics (MD) and quantum mechanics (QM) simulations are used to model these solvent effects. researchgate.net By calculating properties in different solvents, a theoretical framework can be established to predict how the molecule will behave in various reaction media.
In the context of catalysis, where picolinic acid derivatives often act as chelating ligands for metal ions, computational modeling can elucidate the entire catalytic cycle. nih.gov QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to map the potential energy surface of a reaction. This allows for the identification of transition states, intermediate species, and the calculation of activation energy barriers, providing a detailed, step-by-step understanding of the catalyst's function when complexed with this ligand.
Table 1: Illustrative Solvent Effects on a Key Conformational Dihedral Angle of this compound Note: This data is illustrative to demonstrate the output of computational models and is not derived from a specific experimental study on this compound.
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Free Energy Barrier (kcal/mol) |
| Gas Phase | 1 | 4.5 |
| Dichloromethane | 9.1 | 3.8 |
| Acetone | 21 | 3.2 |
| Water | 80.1 | 2.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-resolved behavior of this compound, from rapid conformational changes to its interactions with the surrounding environment. fraserlab.com These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the dynamic nature of the molecule. nih.gov
An MD simulation of this compound would typically be run for nanoseconds to microseconds to sufficiently sample its conformational space. nih.gov The analysis would focus on the potential of mean force (PMF) along critical dihedral angles to quantify the energy barriers between different stable conformations (conformers). The carboxylic acid and methoxycarbonyl groups also possess rotational freedom, which can be critical for receptor binding or metal chelation. nih.gov
Table 2: Hypothetical Major Conformational States and Relative Population from an MD Simulation Note: This table represents a typical output from an MD trajectory analysis and is for illustrative purposes.
| Conformational State | Phenyl-Pyridine Dihedral Angle (°) | Carboxylic Acid O=C-O-H Dihedral (°) | Relative Free Energy (kcal/mol) | Predicted Population (%) |
| A (Twisted) | 45 | 0 (syn) | 0.0 | 65 |
| B (Planar) | 0 | 0 (syn) | 0.8 | 20 |
| C (Perpendicular) | 90 | 0 (syn) | 1.5 | 10 |
| D (Twisted, anti) | 45 | 180 (anti) | 2.5 | 5 |
Interaction Dynamics with Solvent Molecules or Reaction Partners
MD simulations are instrumental in detailing the specific non-covalent interactions between this compound and other molecules. By simulating the compound in a box of explicit solvent (e.g., water), one can analyze the structure and dynamics of the solvation shells. nih.gov Tools like the radial distribution function (RDF) can pinpoint the average distance and coordination number of solvent molecules around specific functional groups, such as the carboxylic acid proton or the pyridine nitrogen.
Furthermore, the simulation trajectory allows for the decomposition of interaction energies into their constituent parts: van der Waals and electrostatic forces. nih.gov This provides a quantitative measure of the strength of interactions with solvent molecules or, in a more complex system, with the binding site of a protein. Understanding these interaction dynamics is key to explaining solubility, binding affinity, and reactivity. nih.govuni-muenchen.de
QSAR and Cheminformatics Approaches for Structural Insights
Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical link between the chemical structure of a compound and its biological or chemical activity. nih.gov While specific QSAR studies featuring this compound are not widely documented, the methodology is well-established for related picolinic and dipicolinic acid derivatives. scispace.com
In a typical QSAR study, a set of molecules with known activities is used. For each molecule, including this compound, a large number of 'molecular descriptors' are calculated. nih.gov These numerical descriptors represent various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometric descriptors: Related to the 3D shape and size.
Electronic descriptors: Such as partial charges, dipole moments, and orbital energies.
Physicochemical descriptors: Like logP (lipophilicity) and topological polar surface area (TPSA). scispace.com
A mathematical model is then built to correlate a subset of these descriptors with the observed activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds and provide crucial insights into the structural features that enhance or diminish activity. For example, QSAR studies on related compounds have shown that features like a low number of double bonds, the presence of hydrogen bond donors, and enhanced molecular polarity can be important for antioxidant activity. scispace.com
Table 3: Representative Molecular Descriptors for QSAR Analysis Note: The values presented are hypothetical calculations for this compound, typical of those used in cheminformatics studies.
| Descriptor Type | Descriptor Name | Description | Illustrative Value |
| Physicochemical | LogP (o/w) | Octanol-water partition coefficient | 2.85 |
| Physicochemical | TPSA | Topological Polar Surface Area | 79.9 Ų |
| Electronic | Dipole Moment | Molecular dipole moment | 3.5 D |
| Topological | Wiener Index | Sum of distances between all pairs of atoms | 1542 |
| Geometric | Molecular Volume | van der Waals volume of the molecule | 225 ų |
Applications in Advanced Materials Science and Catalysis
Design and Integration in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials can be precisely controlled through the careful selection of their molecular building blocks. bohrium.comrsc.org
The structure of 5-(4-Methoxycarbonylphenyl)-picolinic acid is inherently suited for acting as an organic linker in MOF synthesis. The picolinic acid moiety features a nitrogen atom on the pyridine (B92270) ring and a carboxylic acid group at the 2-position. wikipedia.org This arrangement allows it to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion through the nitrogen and one of the carboxylate oxygen atoms. sjctni.eduresearchgate.net This strong, directional binding is fundamental to creating robust, well-defined framework structures.
Furthermore, the entire molecule can be viewed as a multitopic linker. If the methoxycarbonyl group on the phenyl ring is hydrolyzed to a carboxylic acid either before or during MOF synthesis, the resulting molecule, 5-(4-carboxyphenyl)picolinic acid, would possess two distinct coordination sites: the picolinate (B1231196) group and the benzoate (B1203000) group. This would enable it to bridge multiple metal centers, facilitating the construction of complex, three-dimensional networks. researchgate.net The asymmetric nature of such a linker can lead to MOFs with lower symmetry and potentially more complex and interesting topologies compared to those built from symmetrical linkers. rsc.org
The functionalization of organic linkers is a primary strategy for tuning the properties of MOFs for specific applications. bohrium.comrsc.orgarxiv.org The incorporation of the 5-(4-Methoxycarbonylphenyl)-picolinate ligand would allow for the fine-tuning of a MOF's characteristics in several ways:
Pore Environment and Size: The bulky phenyl group and its ester substituent project into the pores of the framework, influencing their size, shape, and chemical environment. This can be exploited to create selective host-guest properties for specific molecules.
Electronic Effects: The methoxycarbonyl group is an electron-withdrawing group. Its presence on the linker can modulate the electron density of the entire framework, including the metal centers. This electronic tuning can impact the material's properties in areas like gas adsorption, conductivity, and catalysis. rsc.org
Post-Synthetic Modification: The ester group serves as a handle for post-synthetic modification. It can be hydrolyzed to a carboxylic acid, which can then participate in further reactions, or it can be converted to other functional groups, allowing for the introduction of new functionalities into the MOF after its initial synthesis.
Coordination Chemistry and Complexation with Transition Metals
The ability of picolinic acid and its derivatives to form stable complexes with a wide array of transition metals is well-established. nih.gov This coordination chemistry is central to its potential use in both materials science and catalysis.
The defining feature of picolinic acid as a ligand is its capacity for bidentate chelation via the pyridine nitrogen and a carboxylate oxygen atom. sjctni.edutandfonline.com This N,O-chelation is the most common coordination mode and results in a highly stable five-membered ring structure. researchgate.netresearchgate.net However, a comprehensive analysis of crystal structures reveals that picolinate-based ligands can adopt a variety of coordination modes, which allows for the formation of diverse and complex architectures, including mononuclear complexes, polynuclear clusters, and coordination polymers. researchgate.net
| Coordination Mode Group | Description | Prevalence |
|---|---|---|
| NO-Chelate Modes | The most common mode, where the pyridine nitrogen and a carboxylate oxygen bind to a single metal center, forming a five-membered ring. | ~92% |
| Bridging Modes | The carboxylate group bridges two metal centers while the nitrogen binds to one of them. | - |
| O,O'-Bridging | The two oxygen atoms of the carboxylate group bridge two different metal centers. | - |
| Non-Chelate Modes | The nitrogen and oxygen atoms coordinate to different metal centers or one of them remains uncoordinated. | Relatively Rare |
Data based on a survey of the Cambridge Structural Database for picolinate-based ligands. researchgate.net Prevalence for less common modes is not specified but is significantly lower than for the primary chelate mode.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, perchlorates) in a solvent like ethanol (B145695) or methanol (B129727). sjctni.edursc.org The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes relies on a suite of analytical techniques to confirm their structure and composition:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. The spectra of the complexes would show characteristic shifts in the vibrational frequencies of the C=O and C=N bonds compared to the free ligand. sjctni.edu
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. tandfonline.comresearchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electron transitions of the metal center, which helps in determining its coordination geometry (e.g., octahedral, tetrahedral). orientjchem.org
Elemental Analysis: This confirms the stoichiometric ratio of metal, ligand, and any counter-ions or solvent molecules in the complex. rsc.org
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
|---|---|---|---|
| C=O (Carboxylic Acid) | ~1700-1725 cm-1 | Shift to lower frequency | Weakening of the C=O bond upon coordination of the carbonyl oxygen to the metal center. |
| C=N (Pyridine Ring) | ~1580-1600 cm-1 | Shift to lower or higher frequency | Change in the electron distribution of the pyridine ring upon coordination of the nitrogen atom. |
| M-N Stretch | N/A | Appearance of new band (~450-500 cm-1) | Formation of a new bond between the metal and the nitrogen atom. |
| M-O Stretch | N/A | Appearance of new band (~500-550 cm-1) | Formation of a new bond between the metal and the oxygen atom. |
Typical IR spectral data ranges for picolinate complexes. sjctni.edu
Catalytic Applications and Process Enhancement
Transition metal complexes are widely employed as catalysts in a vast number of chemical reactions due to their ability to exist in multiple oxidation states and facilitate bond formation and breakage. mdpi.comnumberanalytics.com Picolinate ligands are effective in this context because they form stable complexes that can still possess open coordination sites for substrate binding or participate in redox cycles. nih.gov
Steric Influence: The bulky substituent can create a specific pocket around the catalytic site, potentially leading to enhanced selectivity for certain substrates (shape selectivity).
Electronic Influence: The electron-withdrawing nature of the methoxycarbonyl group can make the metal center more electrophilic. This can enhance its reactivity in various catalytic processes, such as oxidation reactions or Lewis acid catalysis. rsc.orgnih.gov
By modifying the electronic properties of the metal, this ligand could be used to enhance catalytic performance in reactions such as hydrogenations, polymerizations, and C-C bond-forming cross-coupling reactions. numberanalytics.comnih.gov The development of catalysts based on this ligand would allow for a systematic investigation into how remote electronic tuning affects reaction rates and product selectivity. nih.govrsc.org
Mediation of Metal-Based Advanced Oxidation Processes (AOPs) by Picolinic Acid Derivatives
Advanced Oxidation Processes (AOPs) are a class of chemical treatments used for the degradation of persistent organic pollutants. These processes often rely on the generation of highly reactive oxygen species. While specific research on "this compound" in AOPs is not extensively documented, the foundational role of the parent picolinic acid structure in such systems is well-established.
Picolinic acid and its derivatives are effective ligands in metal-based AOPs, particularly in systems that mimic the action of certain enzymes. For instance, a catalyst system composed of Manganese(II), picolinic acid, and peracetic acid has been shown to be highly effective for the epoxidation of a wide range of olefins. organic-chemistry.org This system operates efficiently at 0°C, converting substrates to epoxides in less than five minutes with high selectivity. organic-chemistry.org The essential components for this catalytic activity are the aromatic nitrogen donor, the carboxylate group, and the resulting five-membered chelate ring formed with the metal center, all of which are present in this compound. organic-chemistry.org
Furthermore, ligand-to-metal charge transfer (LMCT) processes in metal complexes, including those with pharmaceutical excipients, can drive photo-degradation reactions that are part of AOPs. nih.gov These reactions are particularly relevant in the context of pharmaceutical stability, where trace metals can form complexes with formulation components, leading to oxidative degradation when exposed to light. nih.gov The study of such mechanisms provides insight into how picolinate derivatives could potentially mediate similar oxidation processes.
Role in Other Chemical Transformations and Reaction Catalysis
Beyond AOPs, picolinic acid derivatives are integral to a variety of other catalytic transformations. The structural backbone of picolinic acid is a key template for developing new synthetic auxin herbicides. nih.gov For example, novel picolinate compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been successfully commercialized. nih.gov Research in this area involves designing and synthesizing new derivatives, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, to discover compounds with potent herbicidal activity. nih.gov
In the realm of organometallic chemistry, picolinic acid can act as a ligand in rhodium complexes, which have demonstrated catalytic potential. rsc.org These complexes are often water-soluble and can exist in equilibrium between different species, such as chloro and aqua complexes, which influences their reactivity. rsc.org The ability to fine-tune the electronic and steric properties of the picolinic acid ligand, for instance through the addition of a methoxycarbonylphenyl group, is a key strategy in tailoring the catalytic activity of the resulting metal complex.
Photophysical Applications of Metal-Picolinate Complexes
The coordination of picolinic acid derivatives to metal ions can give rise to complexes with interesting photophysical properties, including luminescence and photosensitizing capabilities. These properties are being explored for applications in sensing and phototherapy. nih.gov
Luminescence and Sensing Properties (e.g., Fluorogenic Behavior, Quenching Mechanisms)
Metal complexes containing picolinic acid and its derivatives can exhibit luminescence, a property that is highly sensitive to the coordination environment and the nature of the metal ion. nih.govcapes.gov.br Electron-withdrawing metal ions, such as mercury(II), can modulate the fluorescent properties of the coordinated organic ligands. nih.gov This principle is the basis for developing fluorescent chemosensors. For instance, derivatives of quinoline (B57606), which shares structural similarities with the pyridine core of picolinic acid, are widely used as fluorogenic chelators for detecting metal ions like Zn2+ and Fe3+. mdpi.comrsc.orgrsc.org
The mechanism of these sensors often involves a "turn-on" or "turn-off" (quenching) of fluorescence upon binding to the target analyte. rsc.org For example, a novel quinoline derivative was designed as a selective and sensitive fluorescent sensor for Fe3+, showing a distinct fluorescence quenching effect upon the formation of a 1:1 metal-ligand complex. rsc.org The development of nanosensors incorporating fluorogenic amino acids also highlights the potential for creating highly sensitive and specific detection platforms. broadinstitute.org While direct studies on the fluorogenic behavior of "this compound" complexes are limited, the principles established with related picolinate and quinoline systems suggest its potential in this area. mdpi.comnih.gov
Phototherapeutic Potential of Related Metallocorroles (e.g., Singlet Oxygen Generation)
Metallocorroles and other related macrocyclic complexes are being investigated for their potential in photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizer, which then generates cytotoxic reactive oxygen species like singlet oxygen (¹O₂). nih.gov The functionalization of these macrocycles with ligands such as picolinic acid derivatives can influence their photophysical properties and their efficiency as photosensitizers.
The generation of singlet oxygen is a key process in PDT. nih.gov Various transition metal complexes, including those of platinum and iridium, have been shown to be effective photosensitizers for ¹O₂ production. nih.govnih.gov The ligands coordinated to the metal center play a crucial role in tuning the photophysical properties of the complex, such as its absorption spectrum and the quantum yield of singlet oxygen generation. nih.gov For example, porphyrin derivatives immobilized in a polymer coating can generate singlet oxygen upon exposure to light, leading to antimicrobial effects. rsc.org Although research specifically linking "this compound" to metallocorroles for phototherapy is not prominent, the fundamental role of ligands in modulating the photosensitizing properties of metal complexes is a well-established principle that could be applied to this compound. nih.govnih.gov
Bio Molecular Interactions and Functional Biological Probes Pre Clinical Focus
Investigations into Biological Macromolecule Interactions
The structural motif of picolinic acid, a pyridine (B92270) ring with a carboxylic acid at the 2-position, serves as an effective scaffold for designing molecules that can interact with biological macromolecules like DNA and enzymes. nih.govwikipedia.org The presence of a nitrogen atom in the aromatic ring and a vicinal carboxyl group allows for chelation with metal ions, which can significantly influence its binding affinities and reactive properties. sjctni.edu
Picolinic acid and its derivatives, particularly when complexed with metal ions, have demonstrated the capacity to bind to DNA and, in some cases, facilitate its cleavage. These interactions are of significant interest in the development of synthetic nucleases for molecular biology and potential therapeutic agents.
Metal complexes of picolinic acid-based ligands have shown good binding affinity to Calf Thymus DNA (CT-DNA). For instance, copper(II) complexes of a picolinic acid derivative, Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide (DPPA), have been synthesized and studied for their interaction with DNA. nih.gov The binding constants (Kb) of these complexes, which indicate the strength of the interaction, have been determined and are presented in the table below. The mode of binding is often intercalative, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA double helix.
| Complex | Composition | Binding Constant (Kb) (M-1) | Reference |
|---|---|---|---|
| 1 | [Cu(II)(DPPA)]·4H₂O | 8.3 ± 0.01 × 10⁴ | nih.gov |
| 2 | [Cu(II)(DPPA)(bpy)]·5H₂O | 1.23 ± 0.01 × 10⁵ | nih.gov |
| 3 | [Cu(II)(DPPA)(phen)]·5H₂O | 1.35 ± 0.01 × 10⁵ | nih.gov |
Furthermore, these copper complexes have demonstrated efficient nuclease activity, cleaving supercoiled pUC19 DNA. This cleavage can occur through hydrolytic or oxidative pathways. In the case of hydrolytic cleavage, the complexes facilitate the breaking of phosphodiester bonds in the DNA backbone. The rate of this hydrolysis can be significantly enhanced compared to the uncatalyzed reaction. nih.gov For example, the aforementioned Cu(II) complexes of DPPA showed a rate enhancement of 5.8–8.0 × 10⁷-fold. nih.gov Oxidative cleavage, on the other hand, often involves the generation of reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleobases, leading to strand scission. nih.gov The presence of an external agent like hydrogen peroxide (H₂O₂) can promote this oxidative cleavage mechanism. nih.gov
The picolinic acid scaffold is a versatile structural motif for the design of enzyme inhibitors. nih.gov The ability of the picolinic acid moiety to coordinate with metal ions is a key feature, as many enzymes are metalloenzymes. nih.gov By chelating the metal cofactor in the active site, picolinic acid derivatives can effectively block the enzyme's catalytic function.
A notable example is the inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to β-lactam antibiotics. Dipicolinic acid (pyridine-2,6-dicarboxylic acid), a close structural relative, has been identified as an inhibitor of NDM-1. nih.gov Researchers have synthesized and tested various derivatives of dipicolinic acid to optimize their inhibitory activity. The table below shows the half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives against NDM-1.
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| Dipicolinic acid (DPA) | 520 | nih.gov |
| 4-Hydroxy-2,6-pyridinedicarboxylic acid | 110 | nih.gov |
| 4-(Prop-2-yn-1-yloxy)-2,6-pyridinedicarboxylic acid | 90 | nih.gov |
Picolinic acid derivatives have also been explored as inhibitors for other enzymes, such as EGFR tyrosine kinase, which is implicated in cancer. pensoft.net The design of these inhibitors often involves modifying the picolinic acid core to enhance binding affinity and selectivity for the target enzyme's active site. pensoft.net
Development of Advanced Biological Probes
The unique chemical properties of picolinic acid and its derivatives make them attractive candidates for the development of advanced biological probes, particularly fluorogenic probes for cellular imaging and reagents for bioorthogonal chemistry.
Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target analyte or under certain environmental conditions. Picolinic acid derivatives have been incorporated into the design of such probes, often acting as a recognition unit for metal ions. nih.govnih.gov
The general strategy involves linking a picolinic acid moiety to a fluorophore. In the absence of the target metal ion, the fluorescence of the fluorophore is quenched. Upon binding of the metal ion to the picolinic acid chelator, a conformational change or an electronic effect can occur, leading to a "turn-on" of the fluorescence signal. nih.gov For example, rhodamine B-based probes incorporating a pyridinecarboxamide unit (derived from picolinic acid) have been developed for the highly sensitive and selective detection of Cu²⁺ ions. nih.gov These probes can be used for bioimaging applications to visualize the distribution and concentration of specific metal ions within living cells. nih.gov
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Picolinic acid derivatives, with their ability to form stable complexes with a variety of metal ions, have potential applications in this field. They can be used as bifunctional chelating agents to link a targeting molecule (like a peptide or antibody) to a radiometal for applications in medical imaging or therapy. nih.goviaea.org
For instance, polydentate picolinic acid-containing ligands have been shown to outperform the current gold standard, DOTA, for radiolabeling with ²²⁵Ac at ambient temperatures. nih.gov This is particularly advantageous when working with heat-sensitive biomolecules. ubc.ca The picolinic acid scaffold provides a stable coordination environment for the radiometal, ensuring that it remains chelated in vivo.
While direct examples of 5-(4-Methoxycarbonylphenyl)-picolinic acid in bioorthogonal reactions are not available, its structural features suggest potential. The picolinic acid core could serve as a chelator, and the methoxycarbonylphenyl group could be modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne, for click chemistry applications. wikipedia.org
Mechanistic Studies of Pre-clinical Biological Activities
The pre-clinical biological activities of picolinic acid derivatives are diverse and are often linked to their interactions with the macromolecules discussed above. For example, the anticancer effects of some picolinic acid derivatives are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. pensoft.net One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress. pensoft.net
In a study on novel picolinic acid derivatives, it was found that these compounds could bind to the EGFR kinase domain, leading to the inhibition of its activity and subsequent induction of apoptosis in non-small cell lung cancer cells. pensoft.net The phenylacetic acid moiety, which shares some structural similarity with the methoxycarbonylphenyl group, has been shown to disrupt cell membrane integrity and inhibit protein synthesis in bacteria, suggesting another potential mechanism of action for related compounds. nih.gov
The biological activity of phenolic lipids, which combine a phenolic headgroup with a lipid tail, is also relevant. nih.govmdpi.com The methoxycarbonylphenyl group can be considered a derivative of a phenolic acid. The lipophilicity and structure of such compounds can influence their ability to interact with and disrupt biological membranes, contributing to their antimicrobial and cytotoxic effects. nih.gov
Molecular Mechanisms of Antiviral Activity (e.g., Inhibition of Viral Entry and Membrane Fusion)
There are no specific studies detailing the antiviral mechanisms of this compound. However, research on its parent compound, picolinic acid , has identified it as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus. news-medical.netnih.gov Mechanistic studies suggest that picolinic acid compromises the integrity of the viral membrane and interferes with the fusion of viral and cellular endosomal membranes, thereby inhibiting viral entry into host cells. news-medical.netnih.gov It has been shown to be effective against several SARS-CoV-2 variants of concern. news-medical.net The antiviral action of picolinic acid is primarily directed at enveloped viruses, with studies showing it is ineffective against non-enveloped viruses like coxsackievirus B3 and adenovirus. nih.gov It is important to note that these findings apply to picolinic acid and have not been demonstrated for its 5-(4-Methoxycarbonylphenyl) derivative.
Neurochemical Interaction Mechanisms (e.g., Modulation of Neurotoxicity in in vivo models)
Specific research on the neurochemical interaction mechanisms of this compound is not available in current scientific literature. The parent compound, picolinic acid , is an endogenous metabolite of L-tryptophan and is known to be neuroactive. nih.gov Studies have shown that picolinic acid can modulate neurotoxicity; for instance, it has been observed to antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in neurodegenerative disorders. nih.gov This neuroprotective effect is achieved without blocking the neuroexcitant properties of quinolinic acid. nih.gov The precise mechanisms for these interactions are still under investigation, and it remains unknown if the addition of a 4-methoxycarbonylphenyl group would alter these properties.
Exploration of Antimicrobial and Antioxidant Properties
A detailed investigation into the specific antimicrobial and antioxidant properties of this compound has not been reported. In broader studies, various phenolic acids have been characterized for these properties. mdpi.com For instance, research on a library of phenolic acids demonstrated that increasing the number of hydroxyl and methoxy (B1213986) groups can enhance antioxidant activity. mdpi.com The antimicrobial efficacy of phenolic compounds often involves mechanisms like destabilizing the bacterial cytoplasmic membrane and altering its permeability. mdpi.com However, without direct experimental data, it is not possible to ascertain the antimicrobial or antioxidant potential of this compound.
Computational Molecular Docking Studies
Prediction of Binding Sites with Target Proteins and Enzymes
Computational molecular docking is a method used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein, to form a stable complex. jabonline.in This technique helps in identifying the binding mode and affinity, often measured in kcal/mol. jabonline.inmedmedchem.com A thorough search of scientific databases reveals no published molecular docking studies that predict the binding sites of this compound with specific target proteins or enzymes. While docking studies have been performed on other novel derivatives of picolinic acid to evaluate their binding affinity toward targets like the EGFR kinase domain, similar research on the 5-(4-Methoxycarbonylphenyl) derivative is absent. pensoft.net
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling is a computational analysis used to characterize the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges) between a ligand and its target protein. nih.gov This profiling is crucial for understanding the structural basis of a compound's biological activity and for guiding drug design. There are currently no available studies that provide a ligand-protein interaction profile for this compound. Such an analysis would require a defined biological target and computational modeling, which has not been reported for this specific compound.
The table below summarizes the available research context for the parent compound, picolinic acid, as specific data for the derivative is unavailable.
Table 1: Summary of Bio-Molecular Research on Picolinic Acid (Parent Compound)| Area of Research | Key Findings for Picolinic Acid | Citations |
|---|---|---|
| Antiviral Activity | Inhibits entry of enveloped viruses (e.g., SARS-CoV-2, Influenza A) by disrupting viral membrane fusion. | news-medical.netnih.goveurekalert.org |
| Neurochemical Interaction | Acts as a neuroprotective agent by antagonizing quinolinic acid-induced neurotoxicity. | nih.gov |
| Antimicrobial/Antioxidant | General properties explored within the broader class of phenolic and related acids. | mdpi.com |
| Computational Studies | Docking studies have been performed on other derivatives, but not this specific one. | pensoft.net |
An in-depth examination of the chemical compound this compound reveals a scaffold ripe for derivatization and exploration in structure-activity relationship (SAR) studies. This article focuses exclusively on the chemical strategies and considerations for modifying this molecule to generate novel derivatives with potentially enhanced properties.
Derivatization and Structure Activity Relationship Sar Studies
The core structure of 5-(4-Methoxycarbonylphenyl)-picolinic acid, featuring a picolinic acid moiety linked to a phenyl ring with a methoxycarbonyl group, offers multiple sites for chemical modification. These modifications are central to SAR studies, which aim to understand how specific structural features of a molecule influence its chemical and biological behavior.
Q & A
Q. What are the optimal synthetic routes for 5-(4-Methoxycarbonylphenyl)-picolinic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the picolinic acid scaffold. A common approach includes:
- Esterification : Introducing the methoxycarbonyl group via reaction with methyl chloroformate under basic conditions (e.g., pyridine or triethylamine) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the aryl group to the pyridine ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids . Yield optimization depends on temperature control (60–80°C), solvent choice (DMF or THF), and catalyst loading (2–5 mol%). Impurities from incomplete coupling or ester hydrolysis require purification via column chromatography or recrystallization .
Q. How can the structure of this compound be characterized using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 3.9 ppm (methoxy group), and δ 8.0–8.5 ppm (aromatic protons from the methoxycarbonylphenyl group) .
- ¹³C NMR : Signals at ~165 ppm (carboxylic acid C=O), ~170 ppm (ester C=O), and aromatic carbons between 120–140 ppm .
- X-ray Crystallography : Resolves bond lengths and dihedral angles between the pyridine and aryl moieties, confirming steric effects on reactivity .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy group) .
Advanced Research Questions
Q. What role does this compound play in forming metal complexes for catalytic applications?
As a bidentate ligand, the compound chelates metal ions (e.g., Cu²⁺, Fe³⁺) via its carboxylic acid and pyridine nitrogen. Key applications include:
- Catalysis : Metal complexes enhance reactivity in oxidation reactions (e.g., alkene epoxidation) due to Lewis acid activation .
- Material Science : Coordination polymers synthesized with Zn²⁺ exhibit tunable porosity for gas storage applications . Stability studies (TGA/DSC) show decomposition temperatures above 250°C, making these complexes suitable for high-temperature processes .
Q. How does this compound interact with biological targets in enzyme inhibition studies?
The compound’s carboxylic acid group binds to metal ions in enzyme active sites (e.g., metalloproteases), while the methoxycarbonylphenyl moiety engages in hydrophobic interactions. Example studies:
- Enzyme Inhibition : IC₅₀ values ≤10 μM against angiotensin-converting enzyme (ACE) in kinetic assays, suggesting competitive inhibition .
- Antiviral Activity : Derivatives inhibit viral entry by disrupting envelope glycoprotein interactions, as shown in plaque reduction assays . Molecular docking simulations (AutoDock Vina) predict binding affinities (ΔG ≤ -8 kcal/mol) to viral fusion proteins .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
Discrepancies arise from variations in:
- Catalyst Systems : PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with PCy₃ ligands can alter coupling efficiency by 20–30% .
- Solvent Effects : Polar aprotic solvents (DMF) improve aryl coupling but may promote ester hydrolysis, requiring pH control (pH 6–7) .
- Workup Protocols : Acidification (HCl) precipitates the product, but residual Pd contamination (ICP-MS analysis) can reduce purity. Chelating resins (e.g., SiliaBond® Thiol) mitigate this .
Methodological Considerations
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
- Data Validation : Cross-reference spectroscopic data with computational models (DFT calculations for NMR chemical shifts) .
- Contradiction Analysis : Compare reaction kinetics (via HPLC monitoring) under conflicting conditions to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
